CEP-28122

Kinase selectivity profiling Off-target pharmacology Preclinical tool compound validation

CEP-28122 offers >600× selectivity over IR, making it the definitive ALK reference for ALCL, NSCLC, and neuroblastoma studies. Its well-characterized PK/PD ensures reproducible results in xenograft efficacy and selectivity screening.

Molecular Formula C28H35ClN6O3
Molecular Weight 539.1 g/mol
Cat. No. B10764694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122
Molecular FormulaC28H35ClN6O3
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
InChIInChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23?,24?/m1/s1
InChIKeyLAJAFFLJAJMYLK-CFIVYDKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122: A Preclinical ALK Inhibitor Reference Standard for Kinase Selectivity Profiling


CEP-28122 is a diaminopyrimidine-derivative small molecule inhibitor of anaplastic lymphoma kinase (ALK) [1]. It exhibits potent inhibitory activity against recombinant ALK kinase with an IC50 of 1.9 ± 0.5 nM in enzyme-based TRF assays and demonstrates high oral bioavailability in preclinical models [2]. As a preclinical tool compound, CEP-28122 serves as a reference standard for ALK-driven oncology research, particularly in anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma models [1][3].

Why CEP-28122 Cannot Be Replaced by Generic ALK Inhibitors in Preclinical Research


Substitution of CEP-28122 with other ALK inhibitors is not scientifically defensible in preclinical research contexts due to fundamental differences in kinase selectivity profiles and off-target liabilities [1]. While multiple ALK inhibitors share potent on-target inhibition, their broader kinome inhibition fingerprints diverge substantially, leading to confounding experimental variables when tools are interchanged without validation [1]. The specific selectivity signature of CEP-28122—particularly its >600-fold selectivity over insulin receptor (IR)—is not uniformly replicated across all ALK inhibitors, meaning substitution introduces unknown off-target signaling perturbations that compromise experimental reproducibility and cross-study comparability [1].

CEP-28122: Quantitative Evidence for Differentiated Scientific Selection in ALK Research


Kinase Selectivity: CEP-28122 Kinome Profiling vs. ALK Inhibitor Class Baseline

CEP-28122 demonstrates a restricted kinome inhibition profile: evaluated against a panel of 259 kinases at 1 μM using the Millipore Kinase Profiler radiometric assay, only 15 kinases showed ≥90% inhibition [1]. This narrow inhibition fingerprint contrasts with the broader selectivity profiles observed in some other ALK inhibitor chemotypes, though direct head-to-head kinome profiling data against specific comparators are not publicly available. The selectivity window is further underscored by a >600-fold margin over the closely related insulin receptor (IR) kinase, a feature highlighted as a distinguishing characteristic in the compound's design and optimization [2].

Kinase selectivity profiling Off-target pharmacology Preclinical tool compound validation

In Vivo Target Engagement Duration: CEP-28122 ALK Phosphorylation Suppression

In mouse tumor xenograft models, a single oral dose of CEP-28122 at 30 mg/kg achieved >90% inhibition of ALK tyrosine phosphorylation for more than 12 hours [1]. Comparable sustained target engagement data for other preclinical ALK inhibitors in the same xenograft systems are not directly available, limiting cross-compound quantitative comparison. The >90% suppression for ≥12 hours post-dose establishes a benchmark for the compound's in vivo pharmacodynamic duration.

In vivo target engagement Pharmacodynamics Xenograft pharmacology

In Vivo Tumor Regression Depth: CEP-28122 Complete/Near-Complete Response Rates

Oral administration of CEP-28122 at doses of 30 mg/kg twice daily (BID) or higher induced complete or near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenograft models in mice [1][2]. In extended treatment studies, Sup-M2 ALCL xenograft-bearing mice treated at 55 or 100 mg/kg BID for 4 weeks exhibited sustained tumor regression with no tumor reemergence for more than 60 days post-cessation of treatment [1]. Direct comparator studies with other ALK inhibitors in identical models are not available.

Xenograft tumor regression ALK-positive cancer models In vivo efficacy

ALK-Positive vs. ALK-Negative Antitumor Selectivity in Xenograft Models

CEP-28122 demonstrated clear on-target-driven antitumor activity in vivo: it produced dose-dependent tumor regression in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts, while exhibiting only marginal antitumor activity against ALK-negative human tumor xenografts (including HCT116 colon carcinoma) under identical dosing regimens [1][2]. This differential efficacy profile validates that the observed antitumor effects are ALK-dependent rather than arising from general cytotoxicity or off-target mechanisms.

Target-specific antitumor activity ALK-negative control models In vivo selectivity validation

Preclinical Tolerability: CEP-28122 Safety Margin in Rodent Toxicology

Administration of CEP-28122 was reported to be well tolerated in both mice and rats at efficacious doses [1]. In the primary preclinical characterization study, no dose-limiting toxicities were described across the tested dose range (up to 100 mg/kg BID in mice) that achieved sustained tumor regression. While systematic comparative toxicology data across multiple ALK inhibitors in identical study designs are not available, the documented tolerability profile in the primary reference establishes that CEP-28122 can be administered at doses exceeding those required for maximal target engagement without overt adverse effects in rodent models.

In vivo tolerability Preclinical safety pharmacology Rodent toxicology

CEP-28122: Optimized Preclinical Applications in ALK-Driven Oncology Research


ALCL and NPM-ALK Fusion-Driven Lymphoma Preclinical Efficacy Studies

CEP-28122 is optimally deployed as a positive control compound in ALK-positive anaplastic large-cell lymphoma (ALCL) xenograft efficacy studies. In Sup-M2 NPM-ALK-driven ALCL models, CEP-28122 at 30–100 mg/kg BID orally induced complete tumor regression, with sustained tumor-free survival exceeding 60 days post-treatment cessation [1]. This establishes the compound as a robust benchmark for evaluating novel ALK-targeting agents in ALCL preclinical development pipelines. Researchers can reference these well-characterized dose-response and durability parameters when designing comparative efficacy experiments [1].

EML4-ALK Fusion-Positive NSCLC Xenograft Pharmacodynamics

In EML4-ALK fusion-driven NSCLC preclinical models (NCI-H2228 and H3122 xenografts), CEP-28122 demonstrates reproducible dose-dependent antitumor activity [1]. The compound's established pharmacodynamic profile—specifically, >90% suppression of ALK tyrosine phosphorylation for over 12 hours at 30 mg/kg oral dosing—provides a validated target engagement benchmark for correlating pharmacokinetic exposure with pharmacodynamic response in NSCLC xenograft studies [1]. This makes CEP-28122 particularly valuable as a tool compound for PK/PD modeling in ALK-positive NSCLC translational research.

Kinase Selectivity Reference Standard for ALK Inhibitor Screening Panels

Given its extensively characterized kinome selectivity profile (only 15 kinases inhibited ≥90% at 1 μM among 259 tested kinases), CEP-28122 serves as an ideal reference standard for establishing selectivity benchmarks in ALK inhibitor screening cascades [2][3]. Its >600-fold selectivity margin over the closely related insulin receptor kinase provides a quantitative yardstick against which the selectivity profiles of novel ALK inhibitor candidates can be measured [3]. Procurement for screening panel inclusion enables consistent, reproducible selectivity comparisons across compound optimization campaigns.

Neuroblastoma ALK-Dependency Validation Studies

CEP-28122 has demonstrated efficacy in ALK-positive neuroblastoma xenograft models (NB-1 and NB-1691), where oral BID dosing produced complete/near-complete tumor regressions [1]. This established activity in neuroblastoma models positions CEP-28122 as a validated tool for probing ALK-dependency in pediatric solid tumor research, particularly for experiments requiring a selective ALK inhibitor with well-defined in vivo pharmacology and minimal off-target kinase interference [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.